Diethyl 2-((benzyloxy)methyl)malonate

Lipophilicity Partition Coefficient Chromatographic Behavior

Diethyl 2-((benzyloxy)methyl)malonate is a dialkyl malonate ester bearing a benzyloxymethyl substituent at the C2 position (molecular formula C15H20O5, MW 280.32 g/mol, CAS 5774-69-6). Commercially available as a colorless to pale yellow liquid, it finds primary use as a versatile building block in multi-step organic syntheses, where the bifunctional malonate core enables decarboxylation, alkylation, and cyclization transformations while the benzyloxymethyl moiety serves as a masked hydroxymethyl synthon that can be orthogonally deprotected under mild hydrogenolysis conditions.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B11840717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((benzyloxy)methyl)malonate
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
InChIKeyXLEFHAFBKIOCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-((benzyloxy)methyl)malonate (CAS 5774-69-6): Compound Class and Baseline Characteristics for Scientific Procurement


Diethyl 2-((benzyloxy)methyl)malonate is a dialkyl malonate ester bearing a benzyloxymethyl substituent at the C2 position (molecular formula C15H20O5, MW 280.32 g/mol, CAS 5774-69-6) [1]. Commercially available as a colorless to pale yellow liquid, it finds primary use as a versatile building block in multi-step organic syntheses, where the bifunctional malonate core enables decarboxylation, alkylation, and cyclization transformations while the benzyloxymethyl moiety serves as a masked hydroxymethyl synthon that can be orthogonally deprotected under mild hydrogenolysis conditions . Typical commercial specifications include a minimum purity of 95%, with availability of batch-specific NMR, HPLC, and GC analytical certifications from reputable suppliers .

Why Generic Malonate Ester Substitution Fails: The Critical Role of the Benzyloxymethyl Substituent in Diethyl 2-((benzyloxy)methyl)malonate


Diethyl 2-((benzyloxy)methyl)malonate cannot be interchangeably substituted with simpler malonate esters such as diethyl malonate, diethyl benzylmalonate, or diethyl 2-(benzyloxy)malonate because the benzyloxymethyl (–CH2–O–Bn) substitution pattern confers a unique combination of steric encumbrance, electronic modulation, and orthogonal deprotection capability that directly governs reaction selectivity [1]. Unlike diethyl benzylmalonate (which lacks the ether oxygen and presents a sterically and electronically different benzyl group directly attached to the malonate core), this compound offers a protected hydroxymethyl moiety that can be liberated without disturbing benzyl ester protecting groups, enabling chemoselective synthetic strategies that would fail with generic analogs [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in key physicochemical parameters (partition coefficient, boiling point, density) that materially impact chromatographic behavior, solvent extraction efficiency, and formulation compatibility.

Quantitative Differentiation Evidence: Diethyl 2-((benzyloxy)methyl)malonate vs. Closest Structural Analogs — A Procurement Decision Support Analysis


LogP (Lipophilicity) Differentiation vs. Diethyl Benzylmalonate and Diethyl 2-(Benzyloxy)malonate

Diethyl 2-((benzyloxy)methyl)malonate exhibits a computed LogP (XLogP3) of 2.3, substantially lower than that of the structurally simpler diethyl benzylmalonate (ACD/LogP 4.22) [1] . This ~1.9 log unit difference reflects the polarizing influence of the ether oxygen within the benzyloxymethyl side chain and has direct implications for reverse-phase HPLC retention, liquid-liquid extraction efficiency, and predicted membrane permeability in downstream applications [1]. In comparison, diethyl 2-(benzyloxy)malonate (C14H18O5, MW 266.29 g/mol) has distinct physical properties (boiling point 363.8 °C at 760 mmHg, density 1.133 g/cm3) but does not carry the methylene spacer that defines the target compound .

Lipophilicity Partition Coefficient Chromatographic Behavior

Boiling Point and Density Differentiation for Distillation and Formulation Planning vs. Diethyl Benzylmalonate

The target compound's boiling point of 336.7 ± 42.0 °C at 760 mmHg and density of 1.5 ± 0.1 g/cm3 [1] stand in stark contrast to the structurally similar but functionally distinct diethyl benzylmalonate (CAS 607-81-8), which boils at 162–163 °C at 10 mmHg (equivalent to a significantly lower boiling point at atmospheric pressure) with a density of 1.064 g/mL at 25 °C . This marked divergence—the target compound's density is approximately 41% higher—reflects the additional ether oxygen and methylene spacer in the benzyloxymethyl group and has material consequences for vacuum distillation optimization, solvent selection for extraction, and compatibility assessment in multi-component formulations.

Physical Properties Distillation Formulation

Benzyloxymethyl (BOM) Orthogonal Protecting Group Capability: Chemoselective Deprotection in the Presence of Benzyl Esters

The benzyloxymethyl (BOM) moiety within the target compound functions as a protecting group for the latent hydroxymethyl functionality. Literature evidence demonstrates that benzyloxymethyl ethers exhibit comparable stability to methoxymethyl (MOM), methoxyethoxymethyl (MEM), and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups under standard reaction conditions, while uniquely admitting reductive removal via sodium in liquid ammonia or catalytic hydrogenation with palladium on carbon [1]. Critically, benzyl esters (–COOBn) can be chemoselectively deprotected in the presence of benzyloxymethyl ethers using catalytic transfer hydrogenation with 10% Pd/C and cyclohexadiene as the hydrogen donor [2]. This orthogonal deprotection capability is not available with simpler malonate analogs such as diethyl benzylmalonate or diethyl 2-(benzyloxy)malonate, which lack the BOM ether functional group [3].

Protecting Group Strategy Orthogonal Deprotection Chemoselectivity

Validated Intermediate Role in the Chemoenzymatic Asymmetric Synthesis of (R)-(-)-Chlozolinate

Multiple vendor technical datasheets and chemical database entries consistently identify diethyl benzyloxymethylmalonate (CAS 5774-69-6) as a specifically designated intermediate in the asymmetric synthesis of (R)-(-)-chlozolinate, an antifungal dicarboximide agent effective against Botrytis cinerea in viticulture, via a chemoenzymatic procedure . The referenced primary literature source (Guanti, G., et al., Tetrahedron: Asymmetry, 2001, 12, 271–277) describes the enzymatic asymmetrization of substituted prochiral malonates to achieve enantioselective synthesis of the active (R)-enantiomer of chlozolinate [1]. Unlike generic malonate esters that cannot participate in this enantioselective enzymatic desymmetrization due to the absence of the requisite substitution pattern, this compound possesses the specific benzyloxy-substituted prochiral center that enables enzymatic recognition and asymmetric transformation . Applicable solubility in dichloromethane, ethyl acetate, and methanol, combined with recommended storage at −20 °C, supports practical handling in synthesis workflows .

Agrochemical Intermediate Asymmetric Synthesis Chlozolinate

Analytical Specification: Batch-Specific Quality Certification Including NMR, HPLC, and GC

Commercially available Diethyl 2-((benzyloxy)methyl)malonate from multiple established vendors (Bidepharm, AKSci) is supplied with a certified minimum purity specification of 95% (standard purity grade), accompanied by batch-specific analytical data including NMR, HPLC, and GC traceability reports . Long-term storage recommendations specify cool, dry conditions, supporting shelf-life reliability without specialized cold-chain logistics . While the purity specification of 95% is formally identical to that quoted for the dimethyl ester analog (Dimethyl 2-(benzyloxy)-2-methylmalonate, CAS 344798-16-9) , the target compound's diethyl ester groups confer differential reactivity profiles (e.g., differential hydrolysis rates under basic conditions) that may influence downstream applications even when nominal purity grades are equivalent.

Quality Control Analytical Certification Procurement Specification

Procurement-Driven Application Scenarios for Diethyl 2-((benzyloxy)methyl)malonate Based on Differentiated Evidence


Multi-Step Total Synthesis Requiring Orthogonal Protecting Group Strategies

In synthetic routes where a masked hydroxymethyl group must be chemoselectively deprotected in the presence of benzyl ester functionalities, Diethyl 2-((benzyloxy)methyl)malonate is the preferred building block. The benzyloxymethyl (BOM) ether remains intact under catalytic transfer hydrogenation conditions (10% Pd/C, cyclohexadiene) that cleave benzyl esters, enabling a level of orthogonal control that simpler malonate analogs (e.g., diethyl benzylmalonate) cannot provide [1]. This capability is grounded in the chemoselective deprotection evidence detailed in Section 3.

Enantioselective Chemoenzymatic Synthesis of Chiral Agrochemical Intermediates

Researchers and process chemists engaged in the asymmetric synthesis of (R)-(-)-chlozolinate or structurally related dicarboximide antifungal agents require specifically Diethyl 2-((benzyloxy)methyl)malonate as the prochiral substrate for enzymatic desymmetrization [1]. Substitution with generic malonate esters will not support the published chemoenzymatic pathway, making compound-specific procurement a prerequisite for route reproducibility.

Preparative Chromatography and Solvent Extraction Workflows Where Lipophilicity Modulation Is Critical

When synthetic workflows demand facile separation of the malonate intermediate from lipophilic reaction byproducts, the lower LogP of Diethyl 2-((benzyloxy)methyl)malonate (XLogP3 = 2.3) compared to diethyl benzylmalonate (ACD/LogP = 4.22) translates into measurably different reverse-phase HPLC retention behavior and liquid-liquid partitioning characteristics [1]. Procurement of the compound with the appropriate lipophilicity profile can reduce purification development time and improve isolated yields.

Laboratory-Scale Medicinal Chemistry Derivatization Programs

For medicinal chemistry programs employing malonate-based diversity-oriented synthesis, this compound offers a bifunctional scaffold that integrates a protected hydroxymethyl handle directly into the malonate core. The availability of batch-specific NMR, HPLC, and GC certification from commercial suppliers ensures that library compounds are constructed from analytically characterized starting materials, supporting structure-activity relationship (SAR) integrity [1].

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